Dopamine D4 Receptor Antagonist Potency: XIE62-1004 Versus D2 Receptor Cross-Reactivity
XIE62-1004 demonstrates dopamine D4 receptor antagonist activity with an IC50 of 126 nM, measured via inhibition of dopamine-induced response in HEK293T cells expressing human D4 receptor [1]. In contrast, its antagonist activity at the rat D2 receptor under functionally analogous conditions is substantially weaker, with an IC50 of 22.6 μM (22,600 nM) [2]. This differential target engagement profile distinguishes XIE62-1004 from non-selective dopamine ligands and from certain benzyl-substituted D4 ligands that exhibit sub-20 nM D4 Ki values but with D2/D4 selectivity ratios differing by more than 100-fold across the chemical series.
| Evidence Dimension | Dopamine receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | D4: 126 nM; D2: 22,600 nM |
| Comparator Or Baseline | Class-level inference: Benzyl-substituted D4 ligands (e.g., clozapine, isoloxapine) exhibit D4 Ki ≈ 20 nM with approximately 10-fold D4/D2 selectivity [3] |
| Quantified Difference | XIE62-1004 D2/D4 ratio = ~179:1; significantly differentiated selectivity profile compared to clinically benchmarked benzyl-substituted ligands (10:1 ratio) |
| Conditions | Human D4 expressed in HEK293T cells (BRET-based functional antagonist assay); rat striatal D2 membranes ([(35)S]GTPγS binding assay) |
Why This Matters
This selectivity profile enables researchers to interrogate D4-mediated signaling with reduced confounding D2 activation, critical for applications requiring pathway-specific dopamine receptor pharmacology.
- [1] BindingDB. BDBM50030245 (CHEMBL3354073). Antagonist activity at human dopamine D4 receptor expressed in HEK293T cells. IC50: 126 nM. View Source
- [2] BindingDB. BDBM50619381 (CHEMBL5403228). Antagonist activity at rat striatal D2 receptor. IC50: 2.26E+4 nM (22.6 μM). View Source
- [3] US Patent 5,602,120. Benzyl-substituted compounds having dopamine receptor affinity. Allelix Biopharmaceuticals Inc. D4/D2 selectivity benchmark data for clozapine and isoloxapine (Ki ~20 nM D4; ~10-fold selectivity). View Source
